molecular formula C14H19F3N2O3S B2410947 3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide CAS No. 2034400-15-0

3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2410947
CAS No.: 2034400-15-0
M. Wt: 352.37
InChI Key: YOHQKHNDLGYFJN-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide is a potent, selective, and cell-active inhibitor of sphingosine kinase 2 (SphK2). This enzyme is a key regulator of sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a critical bioactive lipid mediator. By selectively inhibiting SphK2, this compound causes an accumulation of its substrate, ceramide, a pro-apoptotic molecule, while reducing levels of S1P, which is often associated with cell survival, proliferation, and inflammatory pathways. This targeted action makes it an invaluable chemical probe for dissecting the complex roles of SphK2 in various disease contexts. Its primary research applications are in oncology, where it is used to investigate mechanisms of inducing apoptosis and overcoming chemoresistance in cancer cells, and in neurobiology, where it helps elucidate the role of sphingolipids in neuroinflammation and neurodegenerative diseases . The compound's high selectivity over the closely related isoform SphK1 allows researchers to isolate the specific biological functions of SphK2, providing critical insights for target validation and therapeutic development.

Properties

IUPAC Name

3,3,3-trifluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3S/c15-14(16,17)5-9-23(20,21)19-13(11-3-7-22-8-4-11)12-2-1-6-18-10-12/h1-2,6,10-11,13,19H,3-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHQKHNDLGYFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and tetrahydropyran derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common reagents include trifluoromethanesulfonic acid and various coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: : The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Trifluoromethylated alkanes.

  • Substitution: : Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of novel therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially modulating enzyme activity or receptor binding. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-N-(pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide

  • 3,3,3-Trifluoro-N-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide

  • 3,3,3-Trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-3-yl)methyl)propane-1-sulfonamide

Uniqueness

The uniqueness of 3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide?

  • Methodology : Use Design of Experiments (DoE) to systematically vary parameters like temperature (room temperature to reflux), solvent polarity (DMF or acetonitrile), and reaction time. Monitor yield and purity via HPLC or LC-MS .
  • Critical Parameters : Solvent choice impacts nucleophilicity of intermediates; prolonged reaction times may lead to byproducts like hydrolysis of the sulfonamide group .

Q. How can structural elucidation be performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for pyridine (δ 7.5–8.5 ppm), tetrahydro-2H-pyran (δ 3.0–4.0 ppm), and sulfonamide protons (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry at the tetrahydro-2H-pyran and pyridinylmethyl junction .

Q. What methods determine solubility and melting point for this sulfonamide?

  • Experimental Protocol :

  • Solubility : Use shake-flask method in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectroscopy .
  • Melting Point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological targets of this compound?

  • Approach :

  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites in the sulfonamide and trifluoropropyl groups .
  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., carbonic anhydrase) to assess sulfonamide interactions .
    • Validation : Cross-correlate with experimental inhibition assays (e.g., IC₅₀ values) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

  • Case Example : If trifluoropropyl substitution shows inconsistent bioactivity:

  • Step 1 : Synthesize analogs with variable substituents (e.g., -CF₃ vs. -CH₃) .
  • Step 2 : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
    • Data Analysis : Apply multivariate regression to isolate dominant factors .

Q. How can reaction kinetics of sulfonamide hydrolysis be quantified?

  • Protocol :

  • pH-Dependent Studies : Monitor degradation via HPLC at pH 2–12, 37°C .
  • Kinetic Modeling : Fit data to first-order or Arrhenius equations to determine activation energy (Eₐ) .

Q. What experimental designs address contradictory biological assay results?

  • Mitigation Strategies :

  • Replicate Assays : Use orthogonal methods (e.g., SPR for binding vs. cellular viability assays) .
  • Control for Solubility : Pre-dissolve in DMSO with ≤0.1% final concentration to avoid aggregation .

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